molecular formula C14H14BrFN2O3 B405898 Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 312632-07-8

Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B405898
CAS No.: 312632-07-8
M. Wt: 357.17g/mol
InChI Key: HRGRJJCZJSAAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyrimidine (DHPM) family, a class of heterocycles synthesized via the Biginelli reaction. Its structure features a 3-bromo-4-fluorophenyl substituent at the 4-position, a methyl group at the 6-position, and an ester moiety at the 5-position.

Properties

IUPAC Name

ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrFN2O3/c1-3-21-13(19)11-7(2)17-14(20)18-12(11)8-4-5-10(16)9(15)6-8/h4-6,12H,3H2,1-2H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGRJJCZJSAAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)F)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Conditions

The conventional synthesis employs sulfuric acid (H₂SO₄) as a Brønsted acid catalyst. A representative procedure involves:

  • Dissolving 3-bromo-4-fluorobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (12 mmol) in ethanol (20 mL).

  • Adding concentrated H₂SO₄ (0.5 mL) dropwise while maintaining the reaction temperature at 80°C.

  • Refluxing the mixture for 1–2 hours under vigorous stirring.

The acidic environment protonates the aldehyde, facilitating the formation of the iminium intermediate. Ethanol acts as both a solvent and a proton donor, enhancing reaction homogeneity.

Workup and Purification

Post-reaction, the mixture is cooled to room temperature and poured onto crushed ice to precipitate the crude product. Neutralization with a saturated sodium bicarbonate solution follows, after which the solid is filtered and washed with cold ethanol. Final purification is achieved via recrystallization from a 9:1 ethanol-water mixture, yielding the target compound as a crystalline solid.

Table 1: Key Reaction Parameters for Traditional Synthesis

ParameterValue/RangeRole
Catalyst (H₂SO₄)0.5–1.0 mLProtonates aldehyde, accelerates cyclization
Temperature80°COptimizes kinetic control
Reaction Time1–2 hoursBalances conversion and side reactions
SolventEthanolDissolves reactants, moderates acidity
Yield65–75%Typical for unoptimized conditions

Advanced Catalytic Systems

Diisopropylethylammonium Acetate (DIPEAc)

Recent advances have introduced ionic liquids like DIPEAc as dual-function catalysts. These systems operate at room temperature, reducing energy input and side reactions.

Procedure:

  • Combine 3-bromo-4-fluorobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (12 mmol) in acetonitrile (15 mL).

  • Add DIPEAc (1.5 mmol) and stir the mixture at 25°C for 45 minutes.

  • Quench with water (10 mL) and extract with ethyl acetate.

DIPEAc enhances the electrophilicity of the aldehyde while stabilizing intermediates through hydrogen bonding, achieving yields up to 88%.

Solvent-Free Mechanochemical Approaches

Grinding reactants in a ball mill with a catalytic amount of p-toluenesulfonic acid (PTSA) represents an eco-friendly alternative. This method eliminates solvent use and reduces reaction times to 30 minutes, albeit with slightly lower yields (70–78%).

Optimization Strategies

Temperature and Time Profiling

A study comparing reflux (80°C) vs. room-temperature conditions revealed:

  • Reflux : Higher initial conversion rates but increased side products (e.g., ester hydrolysis).

  • Room Temperature : Slower kinetics but superior selectivity, particularly with DIPEAc.

Catalyst Loading Effects

Optimizing H₂SO₄ concentration to 0.7 mL per 10 mmol of aldehyde maximizes yield while minimizing decomposition. Excess acid promotes side reactions such as dimerization of the β-keto ester.

Characterization and Quality Control

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6) :

  • δ 1.32 (s, 3H, CH₃ from ethyl acetoacetate).

  • δ 4.45 (q, 2H, J = 7.1 Hz, OCH₂CH₃).

  • δ 7.25–7.45 (m, 3H, aromatic H from 3-bromo-4-fluorophenyl).

  • δ 9.12 (s, 1H, NH).

13C NMR :

  • 166.9 ppm (C=O of ester).

  • 152.3 ppm (C=O of pyrimidinone).

Purity Assessment

HPLC analysis using a C18 column (MeCN:H₂O = 70:30) shows a single peak at RT 6.7 minutes, confirming >98% purity.

Comparative Evaluation of Methods

Table 2: Synthesis Method Comparison

MethodCatalystTemp (°C)TimeYield (%)Purity (%)
Traditional H₂SO₄H₂SO₄802 h6895
DIPEAc-MediatedDIPEAc2545 m8898
MechanochemicalPTSA2530 m7597

The DIPEAc method outperforms others in yield and purity, making it preferable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the phenyl ring to more oxidized forms.

  • Reduction: Reduction of the nitro group to an amine.

  • Substitution: Replacement of the bromo or fluoro groups with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized phenyl derivatives, reduced amines, and substituted phenyl compounds.

Scientific Research Applications

Basic Information

  • Chemical Name : Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • CAS Number : 312632-07-8
  • Molecular Formula : C14H14BrFN2O3
  • Molecular Weight : 357.17 g/mol
  • Purity : Typically >95% in commercial preparations.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structure suggests possible activity against various diseases due to the presence of the tetrahydropyrimidine core, which is known to exhibit biological activity.

Case Studies

  • Antitumor Activity : Research has indicated that compounds with similar structures can inhibit tumor growth in various cancer models. The bromo and fluoro substituents may enhance the compound's interaction with biological targets.

The compound's unique functional groups may contribute to its biological activity. Studies have suggested that derivatives of tetrahydropyrimidines can act as enzyme inhibitors or modulators of signaling pathways.

Case Studies

  • Enzyme Inhibition : Investigations into enzyme inhibition have shown that modifications on the phenyl ring can significantly affect binding affinity and selectivity towards specific enzymes.

Synthesis and Development

The synthetic pathways leading to this compound have been optimized for yield and purity. The synthesis typically involves multi-step reactions starting from readily available precursors.

Synthetic Routes

StepReagentsConditions
1Starting material + Bromo/Fluoro reagentsTemperature-controlled reaction
2Cyclization agentsAcid/base catalysis
3EsterificationReflux conditions

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The bromo and fluoro groups on the phenyl ring can interact with biological targets, leading to various biological responses. The tetrahydropyrimidine ring may also play a role in binding to enzymes or receptors, influencing the compound's overall activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on the Aryl Ring

Bromo vs. Fluoro vs. Chloro Derivatives
  • 4-(3-Bromo-4-fluorophenyl) derivative: The combination of bromo (electron-withdrawing) and fluoro (high electronegativity) groups may enhance binding to hydrophobic pockets in biological targets. No direct bioactivity data is provided, but fluorinated DHPMs are reported to exhibit anti-tubercular activity .
  • 4-(4-Bromophenyl) derivative (): Lacks the 4-fluoro substituent, reducing electronic complexity.
  • 4-(4-Chlorophenyl) derivative () : Chlorine’s smaller atomic radius may reduce steric hindrance compared to bromine. Catalytic synthesis with DABCO2CuCl4 achieves high yields (92%) under solvent-free conditions .
Fluorophenyl Derivatives
  • 4-(3,4-Difluorophenyl) derivative () : The dual fluorine atoms increase polarity and metabolic stability. This compound incorporates a methoxymethyl group at position 6, enhancing solubility compared to the methyl group in the target compound .
  • 4-(2,4-Difluorophenyl) derivative () : Features a thioxo group and a phenyl substituent at position 1. The thioxo group may alter ring puckering dynamics, as analyzed via Cremer-Pople parameters .

Modifications at the 2-Oxo/Thioxo Position

  • 2-Oxo derivatives (e.g., target compound) : The carbonyl group facilitates hydrogen bonding with biological targets, critical for enzyme inhibition.
  • 2-Thioxo derivatives () : The thione group (C=S) increases lipophilicity and may enhance membrane permeability. For example, ethyl 4-(4-hydroxyphenyl)-2-thioxo derivatives exhibit altered crystal packing due to S···H interactions .

Substituents at the 6-Position

  • 6-Methyl (target compound) : A common substituent that stabilizes the DHPM scaffold.
  • 6-Bromomethyl () : Bromomethyl groups enable further functionalization (e.g., nucleophilic substitution). Ethyl 6-(bromomethyl)-4-(4-chlorophenyl) derivatives are intermediates for synthesizing thiazolo[3,2-a]pyrimidines .

Key Data Table

Compound (Reference) Substituents 2-Position Biological Activity Synthesis Yield
Target compound 3-Br-4-F-phenyl, 6-Me Oxo Not reported N/A
4-Br-phenyl, 6-Me Thioxo Not reported 75%
4-F-phenyl-pyrazolyl Oxo Anti-tubercular (MIC 0.8 µg/mL) 85%
3,4-diF-phenyl, 6-MeO-Me Oxo Intermediate for drug design 60%

Biological Activity

Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 312632-07-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14BrFN2O3C_{14}H_{14}BrFN_{2}O_{3}, with a molecular weight of approximately 357.17 g/mol. The compound features a tetrahydropyrimidine core structure that is known for its pharmacological potential.

Mechanisms of Biological Activity

  • Antitumor Activity : Research has indicated that compounds similar to ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antitumor properties. These compounds often act as inhibitors of topoisomerases, enzymes crucial for DNA replication and transcription. In particular, studies have shown that certain derivatives can inhibit both TopoIIα and TopoIIβ, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against various strains. Its structural analogs have been studied for their efficacy against resistant bacterial strains, suggesting a potential role in treating infections caused by multi-drug resistant organisms .
  • Anti-inflammatory Effects : Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives have also been explored for their anti-inflammatory properties. These effects are thought to arise from the modulation of inflammatory pathways and cytokine production .

Table 1: Summary of Biological Activities

Activity Description References
AntitumorInhibits TopoIIα and TopoIIβ; induces apoptosis in cancer cells ,
AntimicrobialEffective against various bacterial strains ,
Anti-inflammatoryModulates inflammatory cytokines; reduces inflammation in animal models ,

Case Study: Antitumor Activity

A study conducted by Matias-Barrios et al. investigated the activity of ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives against prostate cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced significant apoptosis through the activation of caspase pathways. This study highlights the potential of these compounds as novel anticancer agents .

Case Study: Antimicrobial Efficacy

In another research effort published by Shrestha et al., the antimicrobial efficacy of several pyrimidine derivatives was assessed against resistant bacterial strains. The findings revealed that ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine exhibited potent antibacterial activity comparable to standard antibiotics .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this dihydropyrimidinone derivative?

Methodological Answer: The compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, β-ketoester, and urea/thiourea. Microwave-assisted synthesis (MW) is preferred for improved yields and reduced reaction times. For example:

  • Conventional method : Reflux in ethanol with a base (e.g., KOtBu) for 6–8 hours, yielding ~70–80% .
  • Microwave method : Irradiation at 100–120°C for 15–20 minutes, yielding >90% with fewer side products .

Q. Key Optimization Parameters :

FactorConventionalMicrowave
Time6–8 hours15–20 min
Yield70–80%>90%
PurityModerateHigh

Q. How is the compound characterized structurally, and what spectroscopic markers are critical?

Methodological Answer:

  • 1H NMR : Look for diagnostic signals:
    • N–H protons (δ 9.5–10.5 ppm, broad singlet).
    • Ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet).
    • Aromatic protons (δ 6.8–7.5 ppm, split patterns depend on substituents) .
  • X-ray crystallography : Resolve conformational ambiguities (e.g., boat vs. chair ring conformations) using SHELXL refinement .

Q. What preliminary biological activities have been reported for structurally related dihydropyrimidinones?

Methodological Answer: Dihydropyrimidinones are screened for antimicrobial, antitumor, and antitubercular activity. For example:

  • Antitubercular activity : Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) show IC₅₀ values <10 µg/mL against M. tuberculosis H37Rv .
  • Cytotoxicity : Assess via MTT assay on cancer cell lines (e.g., IC₅₀ ~20–50 µM for HeLa cells) .

Advanced Research Questions

Q. How can crystallographic data resolve conformational discrepancies in the dihydropyrimidinone ring?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals the ring conformation (boat vs. chair). For example:

  • Boat conformation : Observed in derivatives with bulky aryl substituents (e.g., 3-bromo-4-fluorophenyl), stabilized by N–H⋯O hydrogen bonds forming R₂²(8) motifs .
  • Refinement tools : Use SHELXL-97 for high-precision refinement and ORTEP-3 for visualizing thermal ellipsoids .

Q. How do substituents on the phenyl ring influence biological activity, and how can SAR be systematically analyzed?

Methodological Answer:

  • Electron-withdrawing groups (Br, F) : Enhance antitubercular activity by improving membrane permeability .
  • Hydrophobic substituents (e.g., CF₃) : Increase binding affinity to thymidine phosphorylase via hydrophobic pockets .

Q. SAR Table :

SubstituentBioactivity (IC₅₀)Target
4-Fluoro8.2 µg/mLM. tuberculosis
3-Bromo-4-fluoroPendingN/A
3,5-Bis(CF₃)12 µMThymidine phosphorylase

Q. How can conflicting data on physicochemical properties (e.g., melting point, LogP) be reconciled?

Methodological Answer:

  • Melting point variations : Assess crystallinity via powder XRD; impurities or polymorphs may alter observed values .
  • LogP discrepancies : Validate experimentally via HPLC retention time vs. computational tools (e.g., ChemAxon).

Q. What strategies address low yields in scaled-up syntheses?

Methodological Answer:

  • Solvent optimization : Replace ethanol with acetonitrile for better solubility of intermediates.
  • Catalyst screening : Test Lewis acids (e.g., FeCl₃) or organocatalysts (e.g., bifunctional thioureas) to enhance reaction efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.